2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one

Oxidation state Tautomerism Scaffold saturation

2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 89830-72-8) is a partially saturated bicyclic heterocycle belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) class. With molecular formula C₆H₈N₄O and molecular weight 152.15 g/mol, it bears a fully saturated C6–C7 bond in the pyrrole ring, distinguishing it from the aromatic 2-amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (9-deazaguanine, CAS 65996-58-9, C₆H₆N₄O, MW 150.14).

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B11920849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1N=C(NC2=O)N
InChIInChI=1S/C6H8N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h8H,1-2H2,(H3,7,9,10,11)
InChIKeyBWEPECVLUYHMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: Saturated 9-Deazapurine Scaffold for Synthetic Chemistry and Medicinal Chemistry Applications


2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 89830-72-8) is a partially saturated bicyclic heterocycle belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) class . With molecular formula C₆H₈N₄O and molecular weight 152.15 g/mol, it bears a fully saturated C6–C7 bond in the pyrrole ring, distinguishing it from the aromatic 2-amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (9-deazaguanine, CAS 65996-58-9, C₆H₆N₄O, MW 150.14) . The compound exists in tautomeric equilibrium with its 4-ol form (5H-pyrrolo[3,2-d]pyrimidin-4-ol, 2-amino-6,7-dihydro-) [1]. This scaffold serves as both a direct synthetic intermediate and a core template for derivatization in kinase inhibitor, antifolate, and purine nucleoside phosphorylase (PNP) inhibitor programs [2].

Why 2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Cannot Be Replaced by 9-Deazaguanine or Other Pyrrolopyrimidine Isomers


The tetrahydro (C6–C7 saturated) oxidation state of this compound is not interchangeable with the aromatic 3,5-dihydro form (9-deazaguanine). The saturation eliminates the planar aromatic pyrrole ring, fundamentally altering π-stacking capacity, tautomeric preference (enabling the 4-ol tautomer), and chemical reactivity at the C6–C7 positions [1]. In purine nucleoside phosphorylase (PNP) enzyme systems, the aromatic 9-deazaguanine scaffold achieves a measured Kd of 0.16 μM through planar π-stacking interactions that the saturated scaffold cannot replicate [2]. Conversely, the saturated ring offers distinct synthetic handles—such as oxidation, further reduction, or electrophilic functionalization at C6/C7—that are unavailable in the aromatic series [3]. Furthermore, within the broader pyrrolopyrimidine landscape, pyrrolo[3,2-d]pyrimidine regioisomers have been shown to exhibit greater antiproliferative potency than their pyrrolo[2,3-d]pyrimidine counterparts in head-to-head cellular assays [4]. These structural, electronic, and pharmacological divergences preclude generic substitution and demand compound-specific selection.

Quantitative Differentiation Evidence: 2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one vs. Closest Analogs


Oxidation State Differentiation: Tetrahydro (C6H8N4O) vs. 3,5-Dihydro-9-Deazaguanine (C6H6N4O)

The target compound bears a fully saturated C6–C7 single bond (MW 152.15, C₆H₈N₄O), whereas its closest structural analog 9-deazaguanine (CAS 65996-58-9) contains a C6=C7 double bond (MW 150.14, C₆H₆N₄O), conferring aromaticity to the pyrrole ring . This Δ2 Dalton mass difference and the loss of aromaticity are confirmed by the CAS registry designation of the target compound also as the 4-ol tautomer (5H-pyrrolo[3,2-d]pyrimidin-4-ol, 2-amino-6,7-dihydro-), a tautomeric state inaccessible to the aromatic 9-deazaguanine [1]. The saturated scaffold eliminates the planar π-system required for intercalative or π-stacking binding modes, while introducing sp³-hybridized carbons at positions 6 and 7 that are amenable to oxidative, reductive, and electrophilic transformations not feasible on the aromatic analog [2].

Oxidation state Tautomerism Scaffold saturation Chemical reactivity

PNP Enzyme Binding Affinity: Structural Implications of Scaffold Saturation vs. Aromatic 9-Deazaguanine

9-Deazaguanine (the aromatic 3,5-dihydro form) binds to calf spleen purine nucleoside phosphorylase (PNP) with a measured equilibrium dissociation constant Kd = 0.16 ± 0.01 μM at pH 7.0, as determined by steady-state fluorescence spectroscopy [1]. This binding is mediated in part by planar π-stacking interactions between the aromatic pyrrole ring and active-site residues . The tetrahydro scaffold of the target compound lacks this aromatic pyrrole ring, eliminating the planar geometry required for analogous π-stacking. While no direct PNP Kd measurement for the tetrahydro compound has been reported in the primary literature, the structural divergence predicts a qualitatively distinct PNP binding profile. For reference, the most potent 9-deazaguanine-derived clinical candidate, Peldesine (BCX-34; 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one), achieves IC₅₀ values of 36 nM (human RBC PNP) and 800 nM (human T-cell proliferation) [2], while CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one) shows Ki = 0.83 μM against human PNP [3].

Purine nucleoside phosphorylase PNP inhibition Kd Scaffold planarity

Regioisomeric Scaffold Advantage: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in Cellular Antiproliferative Assays

In a direct regioisomeric comparison by Gangjee et al. (2012), nine pyrrolo[3,2-d]pyrimidine analogs were designed, synthesized, and evaluated head-to-head against their pyrrolo[2,3-d]pyrimidine counterparts [1]. The pyrrolo[3,2-d]pyrimidine series demonstrated consistently greater potency: compounds with submicromolar antiproliferative activity against MDA-MB-435 tumor cells were identified exclusively in the [3,2-d] series [1]. One lead compound from the [3,2-d] series achieved 2-digit nanomolar GI₅₀ values against 8 of the 60 tumor cell lines in the NCI preclinical panel [1]. This regioisomeric potency advantage has been independently corroborated in kinase inhibitor programs: pyrrolo[3,2-d]pyrimidine-based HER2/EGFR dual inhibitors achieve IC₅₀ values as low as 0.98/2.5 nM (HER2/EGFR) with cellular GI₅₀ of 2.0 nM in BT-474 cells [2], and tosylate salt 2cb shows HER2/EGFR IC₅₀ = 11/11 nM with BT-474 GI₅₀ = 56 nM and favorable DMPK properties [3].

Regioisomer comparison Antiproliferative Microtubule depolymerization MDA-MB-435

Commercial Purity Specification: Multi-Vendor Benchmarking of 2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Across four independent commercial suppliers, the target compound is consistently offered at ≥95% purity, providing procurement flexibility with verified quality parameters [REFS-1, REFS-2, REFS-3, REFS-4]. MolCore certifies purity at NLT 98% under ISO certification, suitable for pharmaceutical R&D and quality control applications . Leyan offers 98% purity (Catalog No. 1641290) . Chemenu supplies at 97% purity (Catalog No. CM152385) . CymitQuimica (Biosynth brand) provides minimum 95% purity with long-term storage specifications . This multi-vendor availability with documented purity grades contrasts with the more constrained supply landscape for the aromatic 9-deazaguanine analog (CAS 65996-58-9), which is primarily distributed through specialized research chemical suppliers.

Purity specification Procurement Quality control Vendor comparison

Optimal Application Scenarios for 2-Amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Scaffold for Kinase Inhibitor Programs Requiring a Non-Planar, Saturated Pyrrolo[3,2-d]pyrimidine Core

The saturated C6–C7 bond of the tetrahydro scaffold provides a non-planar, sp³-rich core that cannot be achieved with aromatic 9-deazaguanine. This saturation alters the three-dimensional shape and conformational flexibility of derived compounds, potentially accessing binding pockets or protein conformations inaccessible to flat aromatic scaffolds [1]. The pyrrolo[3,2-d] regioisomeric arrangement additionally confers superior cellular potency over pyrrolo[2,3-d]pyrimidine alternatives, as demonstrated by Gangjee et al. (2012) where [3,2-d] analogs consistently outperformed [2,3-d] regioisomers in antiproliferative assays, with one compound achieving 2-digit nanomolar GI₅₀ values across 8 NCI-60 tumor cell lines [2]. HER2/EGFR dual inhibitors built on this scaffold have achieved IC₅₀ values as low as 0.98 nM (HER2) and 2.5 nM (EGFR) with cellular GI₅₀ of 2.0 nM [3].

Synthetic Intermediate for 7-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives via C6/C7 Functionalization

The saturated C6–C7 positions of the tetrahydro scaffold offer unique synthetic handles for oxidation, halogenation, or further functionalization that are unavailable on the aromatic 3,5-dihydro form. EP 2077268 A1 describes multi-step synthetic routes utilizing the pyrrolo[3,2-d]pyrimidine scaffold to access potent PNP inhibitors, including (1S)-1,4-dideoxy-1-C-(2,4-dihydroxypyrrolo[3,2-d]pyrimidin-7-yl)-1,4-imino-D-ribitol, a compound with a reported PNP Kd of 0.0086 nM against the human enzyme [1]. The tetrahydro oxidation state enables reductive cyclodeamination chemistry and subsequent N,O-protection/bromination sequences critical for constructing 7-substituted derivatives with picomolar target affinity [2].

Negative Control or Selectivity Tool for PNP-Targeting Programs

Whereas 9-deazaguanine binds PNP with Kd = 0.16 ± 0.01 μM at pH 7.0, mediated by aromatic π-stacking interactions, the saturated tetrahydro scaffold lacks the planar geometry required for this binding mode [1]. This property makes the tetrahydro compound a structurally matched but mechanistically inactive control for experiments requiring discrimination between PNP-dependent and PNP-independent pharmacological effects. In T-cell selective immunosuppression programs—where PNP inhibitors such as Peldesine (IC₅₀ = 36 nM human RBC PNP) and CI-972 (Ki = 0.83 μM) are used to suppress T-cell proliferation [2]—the tetrahydro scaffold serves as a valuable tool for confirming on-target PNP mechanism of action versus off-scaffold effects.

Pharmaceutical Intermediate Requiring ISO-Certified Quality for Regulated R&D Environments

MolCore supplies the compound at NLT 98% purity under ISO certification, meeting quality standards required for pharmaceutical R&D and quality control workflows in regulated environments [1]. Multi-vendor availability at ≥95% purity (Leyan: 98%, Chemenu: 97%, CymitQuimica/Biosynth: 95%) provides procurement flexibility with documented purity specifications suitable for method development, impurity profiling, and reference standard qualification [2]. This supply landscape supports both early-stage discovery (where 95% purity suffices) and late-stage preclinical development (where ISO-certified NLT 98% is preferred).

Quote Request

Request a Quote for 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.